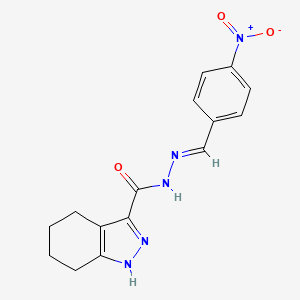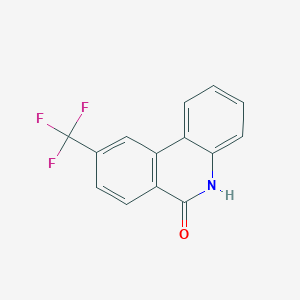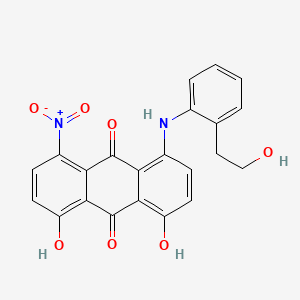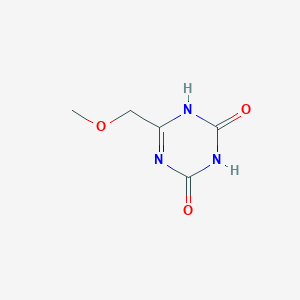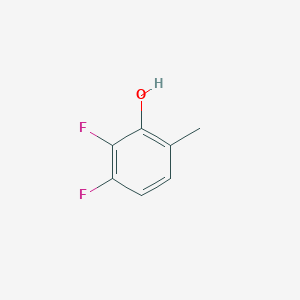
2,3-Difluoro-6-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-6-methylphenol is an aromatic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenol ring Its molecular formula is C7H6F2O, and it has a molecular weight of 14412 g/mol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-methylphenol typically involves the fluorination of 6-methylphenol (also known as o-cresol). One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in the presence of a catalyst like iron(III) chloride (FeCl3) under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable.
化学反应分析
Types of Reactions: 2,3-Difluoro-6-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroquinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of functionalized phenols.
科学研究应用
2,3-Difluoro-6-methylphenol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving phenolic compounds.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 2,3-Difluoro-6-methylphenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it more effective in its intended role.
相似化合物的比较
2,4-Difluoro-6-methylphenol: Similar structure but with fluorine atoms at different positions, leading to different reactivity and properties.
2,3-Difluoro-4-methylphenol: Another isomer with distinct chemical behavior due to the position of the methyl group.
2,3-Difluorophenol: Lacks the methyl group, resulting in different physical and chemical properties.
Uniqueness: 2,3-Difluoro-6-methylphenol is unique due to the specific positioning of its fluorine atoms and methyl group, which influence its reactivity and potential applications. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it valuable in various research and industrial contexts.
属性
分子式 |
C7H6F2O |
|---|---|
分子量 |
144.12 g/mol |
IUPAC 名称 |
2,3-difluoro-6-methylphenol |
InChI |
InChI=1S/C7H6F2O/c1-4-2-3-5(8)6(9)7(4)10/h2-3,10H,1H3 |
InChI 键 |
CFWXGLRIMOOKRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


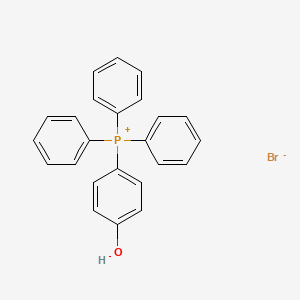
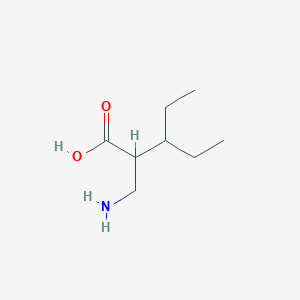
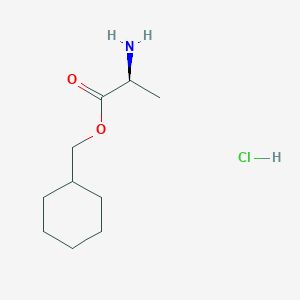
![sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate](/img/structure/B13140896.png)
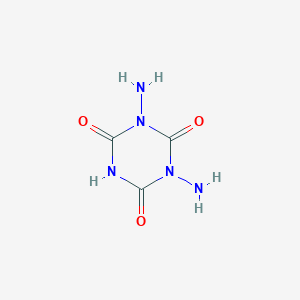
![6-Bromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B13140906.png)
